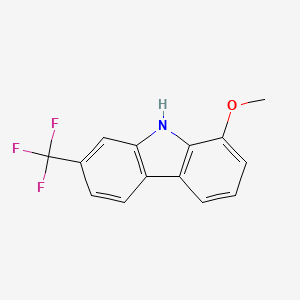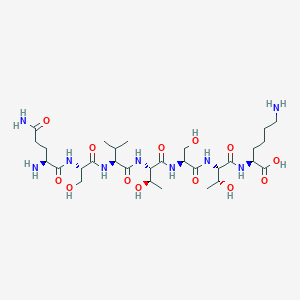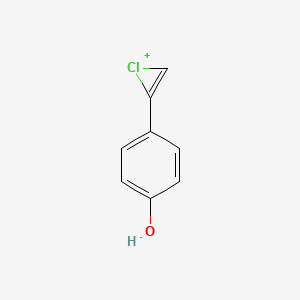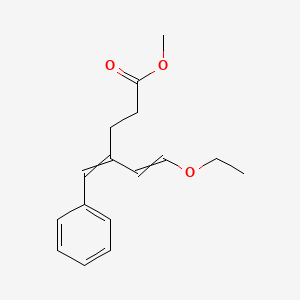
1-Methoxy-7-(trifluoromethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-7-(trifluoromethyl)-9H-carbazole is a chemical compound known for its unique structure and properties It belongs to the carbazole family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with 2,2,2-trifluoroethylamine can lead to the formation of the desired carbazole structure through a series of reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-7-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.
Aplicaciones Científicas De Investigación
1-Methoxy-7-(trifluoromethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating its reactivity and binding affinity. These interactions can lead to various biological effects, making it a valuable compound for research and development.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-9H-carbazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-9H-carbazole: Lacks the methoxy group, affecting its reactivity and applications.
Propiedades
Número CAS |
919090-43-0 |
|---|---|
Fórmula molecular |
C14H10F3NO |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
1-methoxy-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3NO/c1-19-12-4-2-3-10-9-6-5-8(14(15,16)17)7-11(9)18-13(10)12/h2-7,18H,1H3 |
Clave InChI |
LKXYMOWRFBLPKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC3=C2C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

